![molecular formula C18H19N7O B5674217 5-(3,5-dimethylisoxazol-4-yl)-1-(2-phenylethyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5674217.png)
5-(3,5-dimethylisoxazol-4-yl)-1-(2-phenylethyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole
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Overview
Description
Introduction :This chemical compound belongs to the class of organic compounds known as triazoles, which are heterocyclic aromatic compounds containing three nitrogen atoms in a five-membered ring. It exhibits a complex structure integrating isoxazole and triazole moieties, which are of interest due to their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis :The synthesis of triazole derivatives can be performed using various methods. However, specific synthesis methods for this compound are not detailed in the available literature. Typically, triazole compounds can be synthesized through 1,3-dipolar cycloaddition reactions or by the substitution reactions of pre-existing triazole rings (Iranpoor et al., 2010).
Molecular Structure Analysis :While specific data for this compound is not provided, triazole derivatives generally exhibit varied molecular geometries based on their substitution patterns. The structure is likely characterized by the presence of a triazole ring fused or linked to an isoxazole ring, affecting the compound's electronic and steric properties (Saeed et al., 2019).
Chemical Reactions and Properties :Reactivity can be influenced by the electron-withdrawing or electron-donating properties of substituents attached to the isoxazole and triazole rings. The presence of dimethylisoxazole and phenylethyl groups may confer specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in cycloaddition reactions. The compound's chemical properties are dictated by the nature of its heterocyclic components and substituents (Kashima et al., 1973).
Physical Properties Analysis :Physical properties such as melting point, boiling point, and solubility are influenced by molecular structure, specifically the presence of heteroatoms and the compound's polarity. However, detailed physical properties specific to this compound were not found in the literature reviewed.
Chemical Properties Analysis :Chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are determined by the functional groups present in the compound. The triazole and isoxazole rings may exhibit different behaviors in acid-base reactions, nucleophilic and electrophilic substitutions, and hydrogen bonding capabilities, affecting the compound's overall chemical behavior (Reddy et al., 2010).
properties
IUPAC Name |
3,5-dimethyl-4-[2-(2-phenylethyl)-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-13-17(14(2)26-23-13)18-21-16(10-24-12-19-11-20-24)22-25(18)9-8-15-6-4-3-5-7-15/h3-7,11-12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWCXFGBDGSWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=NC(=NN2CCC3=CC=CC=C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dimethylisoxazol-4-yl)-1-(2-phenylethyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole |
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